molecular formula C12H8N2O2 B1226195 3-(2-Furanyl)-3-oxo-2-(2-pyridinyl)propanenitrile

3-(2-Furanyl)-3-oxo-2-(2-pyridinyl)propanenitrile

Cat. No. B1226195
M. Wt: 212.2 g/mol
InChI Key: QSDNWEJECKQAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furanyl)-3-oxo-2-(2-pyridinyl)propanenitrile is an aromatic ketone.

Scientific Research Applications

Synthesis of Novel Derivatives

Research by Ali (2010) demonstrates the synthesis of several new derivatives from pyridine-2,6-bis-(3-oxo-3-propanenitrile), including pyrazoles, isoxazoles, and pyrazolopyridazine derivatives, indicating the compound's versatility in organic synthesis (Ali, 2010).

Metal-Promoted Reactions

Segl'a and Jamnický (1993) describe metal-promoted reactions involving pyridine-2-carbonitrile and amino alcohols, leading to the formation of various nickel(II) complexes. These findings highlight its potential in coordination chemistry (Segl'a & Jamnický, 1993).

Novel Compound Synthesis

Dawood, Farag, and Ragab (2004) report the reaction of a 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivative with nitrogen nucleophiles, resulting in the creation of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. This research illustrates the compound's role in creating diverse molecular structures (Dawood, Farag, & Ragab, 2004).

Fluorophore-Based Nicotinonitriles

Hussein, El Guesmi, and Ahmed (2019) developed a method for synthesizing nicotinonitrile derivatives incorporating pyrene and fluorene moieties. These compounds showed strong blue-green fluorescence, indicating their potential application in materials science (Hussein, El Guesmi, & Ahmed, 2019).

properties

Product Name

3-(2-Furanyl)-3-oxo-2-(2-pyridinyl)propanenitrile

Molecular Formula

C12H8N2O2

Molecular Weight

212.2 g/mol

IUPAC Name

3-(furan-2-yl)-3-oxo-2-pyridin-2-ylpropanenitrile

InChI

InChI=1S/C12H8N2O2/c13-8-9(10-4-1-2-6-14-10)12(15)11-5-3-7-16-11/h1-7,9H

InChI Key

QSDNWEJECKQAQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C#N)C(=O)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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